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molecular formula C8H8BrN3O4 B1315935 Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate CAS No. 152684-25-8

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Cat. No. B1315935
M. Wt: 290.07 g/mol
InChI Key: FWQJNBFSNAEDGF-UHFFFAOYSA-N
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Patent
US07238813B2

Procedure details

To a mixture of concentrated H2SO4 (3.0 mL) and fHNO3 (2.1 mL), 3-bromo-5-(ethoxycarbonyl)aminopyridine (Intermediate 9–20.0 g, 99.0 mmol) was portionwise added at 0° C. After stirring at 0° C. for 5 min., the mixture was stirred at room temperature overnight. The mixture was poured into ice-water then basified with aqueous NH4OH. The mixture was extracted with ethyl acetate. The organic layer was washed with aqueous NH4OH and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave 5-bromo-3-(ethoxycarbonyl)amino-2-nitropyridine (1.57 g, 54%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
99 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate
Quantity
99 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]S(O)(=O)=O.[Br:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([NH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]=1.[NH4+:19].[OH-:20]>>[Br:6][C:7]1[CH:12]=[C:11]([NH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:10]([N+:9]([O-:1])=[O:20])=[N:19][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
99 mmol
Type
reactant
Smiles
BrC=1C=NC=C(C1)NC(=O)OCC
Name
Intermediate
Quantity
99 mmol
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was portionwise added at 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous NH4OH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
Sequence purification on SiO2 column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])NC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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